Cas no 4444-42-2 (Desmethylnortriptyline)

Desmethylnortriptyline is a secondary amine metabolite of nortriptyline, a tricyclic antidepressant (TCA). It exhibits pharmacological activity as a norepinephrine reuptake inhibitor, contributing to its potential therapeutic effects in mood disorders. Structurally, it lacks the methyl group present in nortriptyline, which may influence its pharmacokinetic and pharmacodynamic properties. Desmethylnortriptyline is of interest in clinical research due to its role in the metabolism of nortriptyline and its potential impact on drug efficacy and side effect profiles. Analytical standards of this compound are used in pharmacokinetic studies, therapeutic drug monitoring, and metabolic pathway investigations to better understand TCA pharmacology.
Desmethylnortriptyline structure
Desmethylnortriptyline structure
商品名:Desmethylnortriptyline
CAS番号:4444-42-2
MF:C18H19N
メガワット:249.35016
CID:331320
PubChem ID:160755

Desmethylnortriptyline 化学的及び物理的性質

名前と識別子

    • 1-Propanamine,3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-
    • 1-Propanamine, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)-
    • 3-(5,6-dihydrodibenzo[2,1-b:2',1'-f][7]annulen-11-ylidene)propan-1-amine
    • Desmethylnortriptyline
    • Desmethyl Nortriptyline
    • 4444-42-2
    • 3-{tricyclo[9.4.0.0?,?]pentadeca-1(15),3,5,7,11,13-hexaen-2-ylidene}propan-1-amine
    • CS-0019889
    • DTXSID00196179
    • HY-100651
    • CHEMBL3544604
    • AKOS030255049
    • SCHEMBL126823
    • CHEBI:173774
    • PTQFRALDEONNOA-UHFFFAOYSA-N
    • 3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine
    • インチ: InChI=1S/C18H19N/c19-13-5-10-18-16-8-3-1-6-14(16)11-12-15-7-2-4-9-17(15)18/h1-4,6-10H,5,11-13,19H2
    • InChIKey: PTQFRALDEONNOA-UHFFFAOYSA-N
    • ほほえんだ: NCC/C=C1\C2=CC=CC=C2CCC2=CC=CC=C\12

計算された属性

  • せいみつぶんしりょう: 249.15175g/mol
  • ひょうめんでんか: 0
  • XLogP3: 4.1
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 回転可能化学結合数: 2
  • どういたいしつりょう: 249.15175g/mol
  • 単一同位体質量: 249.15175g/mol
  • 水素結合トポロジー分子極性表面積: 26Ų
  • 重原子数: 19
  • 複雑さ: 294
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 密度みつど: 1.127
  • ふってん: 399.2°C at 760 mmHg
  • フラッシュポイント: 191.8°C
  • 屈折率: 1.664
  • PSA: 26.02

Desmethylnortriptyline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
MedChemExpress
HY-100651-10mg
Desmethylnortriptyline
4444-42-2
10mg
¥9500 2022-05-18
Biosynth
EAA44442-1 mg
Desmethylnortriptyline
4444-42-2
1mg
$242.55 2023-01-05
Biosynth
EAA44442-5 mg
Desmethylnortriptyline
4444-42-2
5mg
$788.30 2023-01-05
A2B Chem LLC
AG43239-10mg
desmethylnortriptyline
4444-42-2 >98.00%
10mg
$1137.00 2024-04-20
A2B Chem LLC
AG43239-1mg
desmethylnortriptyline
4444-42-2
1mg
$280.00 2024-04-20
A2B Chem LLC
AG43239-5mg
desmethylnortriptyline
4444-42-2 >98.00%
5mg
$700.00 2024-04-20
Biosynth
EAA44442-10 mg
Desmethylnortriptyline
4444-42-2
10mg
$1,261.30 2023-01-05
Biosynth
EAA44442-50 mg
Desmethylnortriptyline
4444-42-2
50mg
$3,784.00 2023-01-05
TRC
D293075-1mg
Desmethylnortriptyline
4444-42-2
1mg
$ 164.00 2023-09-08
TRC
D293075-5mg
Desmethylnortriptyline
4444-42-2
5mg
$ 643.00 2023-09-08

Desmethylnortriptylineに関する追加情報

Desmethylnortriptyline (CAS No. 4444-42-2): A Comprehensive Overview

Desmethylnortriptyline, chemically identified by the CAS number 4444-42-2, is a significant metabolite in the pharmacokinetic profile of nortriptyline, a tricyclic antidepressant (TCA). This compound has garnered considerable attention in recent years due to its unique pharmacological properties and potential therapeutic applications. As a derivative of nortriptyline, Desmethylnortriptyline exhibits distinct pharmacological characteristics that make it a subject of interest in both clinical and preclinical research.

The chemical structure of Desmethylnortriptyline is characterized by the presence of a nortriptyline backbone with a demethylation at the 3-position of the phenyl ring. This structural modification imparts unique interactions with biological targets, particularly serotonin and norepinephrine transporters. The compound's ability to modulate these transporters has led to investigations into its potential role in treating various neuropsychiatric disorders.

Recent studies have highlighted the importance of Desmethylnortriptyline in understanding the metabolism and efficacy of nortriptyline. Pharmacokinetic studies indicate that Desmethylnortriptyline has a longer half-life compared to its parent compound, suggesting that it may contribute significantly to the overall therapeutic effect of nortriptyline. Additionally, its lower affinity for histamine H1 receptors compared to nortriptyline makes it a promising candidate for reducing side effects such as sedation and dry mouth.

One of the most intriguing aspects of Desmethylnortriptyline is its potential role in managing chronic pain conditions. Emerging research suggests that Desmethylnortriptyline may exert analgesic effects through mechanisms distinct from those of traditional TCAs. Specifically, studies have shown that Desmethylnortriptyline can interact with peripheral opioid receptors and modulate pain signaling pathways. This finding has opened new avenues for exploring its use in treating neuropathic pain, fibromyalgia, and other chronic pain syndromes.

The therapeutic potential of Desmethylnortriptyline has also been explored in the context of sleep disorders. Research indicates that Desmethylnortriptyline may have sedative properties due to its interaction with serotonin receptors in the brain. This has led to investigations into its use as a treatment for insomnia, particularly in patients who experience side effects from higher doses of nortriptyline. The compound's ability to enhance sleep quality while minimizing cognitive impairment makes it an attractive option for sleep management.

In addition to its neuropsychiatric applications, Desmethylnortriptyline has shown promise in cardiovascular research. Studies have demonstrated that Desmethylnortriptyline can have cardioprotective effects by modulating autonomic nervous system activity. This has implications for managing conditions such as heart failure and hypertension, where sympathetic nervous system overactivity plays a significant role. The compound's ability to reduce sympathetic tone without causing excessive bradycardia makes it a valuable candidate for cardiovascular therapies.

The development of novel drug formulations incorporating Desmethylnortriptyline has been another area of active research. Researchers are exploring various delivery systems, including sustained-release formulations and transdermal patches, to enhance the bioavailability and reduce side effects associated with oral administration. These advancements aim to improve patient compliance and therapeutic outcomes for individuals receiving Desmethylnortriptyline-based treatments.

Ethical considerations and regulatory frameworks are critical when evaluating the use of Desmethylnortriptyline in clinical practice. While the compound shows promise in various therapeutic areas, it is essential to ensure that its use is guided by robust clinical evidence and regulatory approvals. Collaborative efforts between academia, industry, and regulatory bodies are necessary to establish guidelines for safe and effective use of Desmethylnortriptyline.

Future directions in research on Desmethylnortriptyline include exploring its potential as an adjunct therapy in combination with other pharmacological agents. Studies suggest that combining Desmethylnortriptyline with serotonergic or noradrenergic drugs may enhance therapeutic efficacy while minimizing side effects. Such combinations could lead to more personalized treatment approaches tailored to individual patient needs.

In conclusion, Desmethylnortriptyline (CAS No. 4444-42-2) is a multifaceted compound with significant therapeutic potential across various medical disciplines. Its unique pharmacological properties make it a valuable candidate for treating neuropsychiatric disorders, chronic pain conditions, sleep disorders, and cardiovascular diseases. Continued research and development efforts will further elucidate its mechanisms of action and expand its applications in clinical practice.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:4444-42-2)Desmethylnortriptyline
A1029258
清らかである:99%/99%/99%
はかる:5mg/10mg/25mg
価格 ($):276.0/439.0/878.0